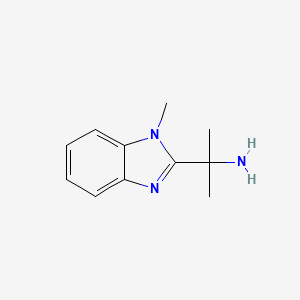

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI)

Description

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) (CAS: 177407-17-9) is a substituted benzimidazole derivative with a methanamine group at position 2 and methyl substituents at the alpha positions and the 1-position of the benzimidazole ring. The molecular formula is C₁₁H₁₅N₃, and its molecular weight is 189.26 g/mol . Benzimidazole derivatives are widely studied for their applications in coordination chemistry, pharmaceuticals, and agrochemicals due to their versatile binding and biological properties.

Propriétés

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRRYTPRHQODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated benzimidazole compounds.

Applications De Recherche Scientifique

1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which affects cell division and growth . This mechanism is particularly relevant in their antiparasitic and anticancer activities.

Comparaison Avec Des Composés Similaires

Structural Comparison

The following table highlights key structural differences between the target compound and analogous benzimidazole derivatives:

Key Observations :

- Bioactivity: Amino or halogen substituents (e.g., 5,6-difluoro in CAS 193534-41-7) are linked to enhanced biological activity, making such derivatives candidates for agrochemicals or pharmaceuticals .

Physicochemical Properties

- Solubility : The trimethyl-substituted target compound is less polar than its dihydrochloride salt counterpart (CAS 5993-91-9), likely reducing water solubility but improving lipid membrane permeability .

- Thermal Stability : Methyl groups generally increase thermal stability. For example, the target compound’s decomposition temperature is expected to exceed that of allyl-substituted derivatives due to reduced rotational freedom .

Activité Biologique

1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound 1H-Benzimidazole-2-methanamine, alpha, alpha, 1-trimethyl-(9CI) is particularly noteworthy due to its potential therapeutic applications across various medical fields. This article explores the biological activities of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1H-Benzimidazole-2-methanamine, alpha, alpha, 1-trimethyl-(9CI) features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This structural configuration is crucial for its biological activity.

Antitumor Activity

Research indicates that several benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds derived from the benzimidazole scaffold have been shown to inhibit the proliferation of various cancer cell lines. A notable study reported that certain derivatives had IC50 values as low as 6.26 µM against non-small cell lung cancer cells (HCC827) and 6.48 µM against NCI-H358 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzimidazole Derivative A | HCC827 | 6.26 |

| Benzimidazole Derivative B | NCI-H358 | 6.48 |

Antimicrobial Activity

The antimicrobial potential of 1H-benzimidazole-2-methanamine derivatives has also been documented. For example, a study found that certain benzimidazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/ml .

| Compound | Bacteria | MIC (µg/ml) |

|---|---|---|

| Compound A | S. aureus | 12.5 |

| Compound B | E. coli | 50 |

Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives is another area of interest. Compounds have shown varying degrees of radical scavenging activity, with some exhibiting IC50 values comparable to established antioxidants like quercetin and melatonin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example, substituents at the 5-position have been correlated with increased antiamoebic activity .

Case Study 1: Anticancer Activity

In a comparative study involving various benzimidazole derivatives, one compound demonstrated potent anticancer effects with an IC50 value significantly lower than standard chemotherapeutics like vincristine sulfate . This highlights the potential for developing new anticancer agents based on the benzimidazole framework.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of synthesized benzimidazole derivatives against common pathogens. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial effects compared to traditional antibiotics .

Q & A

Q. What are the primary synthetic routes for preparing 1H-benzimidazole derivatives, and how do they apply to alpha,alpha,1-trimethyl-substituted analogs?

The synthesis of benzimidazole derivatives typically employs three strategies: (1) oxidative cyclocondensation of o-phenylenediamines with aldehydes or ketones, (2) alkylation/arylation at the N-1 or C-2 positions, and (3) multi-component reactions under mild conditions . For alpha,alpha,1-trimethyl-substituted analogs, regioselective alkylation using methylating agents (e.g., methyl iodide) in the presence of base catalysts (e.g., K₂CO₃) is critical. Optimization of reaction time and temperature is required to avoid over-alkylation. Characterization via ¹H/¹³C NMR and HRMS is essential to confirm substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

- ¹H NMR : Identifies methyl group environments (e.g., singlet for three equivalent methyl groups at alpha,alpha,1-positions) and aromatic protons.

- ¹³C NMR : Confirms quaternary carbons adjacent to methyl groups and distinguishes benzimidazole ring carbons.

- HRMS (ESI) : Validates molecular weight and isotopic patterns.

- IR Spectroscopy : Detects N-H stretching (if unsubstituted) and C-N/C=C vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation or moisture absorption.

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Contacts : Follow institutional guidelines and refer to SDS for toxicity data (e.g., acute exposure limits) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of alpha,alpha,1-trimethyl analogs?

Key parameters include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dimerization.

- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Reported yields range from 48–77% under optimized conditions .

Q. What computational methods are used to predict the biological activity of this compound?

- Molecular Docking : Assess binding affinity to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and H-bonding capacity.

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How do structural modifications (e.g., methyl groups) influence the compound’s pharmacological profile?

- Methyl Groups : Enhance lipophilicity (logP), improving membrane permeability.

- Steric Effects : Alpha,alpha-dimethyl groups may restrict rotational freedom, stabilizing interactions with hydrophobic binding pockets.

- Anticancer Activity : Substituted benzimidazoles exhibit cytotoxicity via intercalation or enzyme inhibition. For example, 2-(naphthalenylmethyl) analogs showed IC₅₀ values <10 µM in MCF-7 cells .

Q. What analytical strategies resolve contradictions in reported data (e.g., conflicting reaction yields)?

- Controlled Replication : Repeat experiments using identical reagents and conditions.

- In Situ Monitoring : Use techniques like TLC or HPLC to track reaction progress.

- Statistical Analysis : Apply ANOVA to assess variability between protocols. For example, multi-component reactions may yield lower reproducibility due to competing pathways .

Methodological Considerations

Q. How to design experiments to evaluate stability under varying pH and temperature?

Q. What strategies mitigate challenges in regioselective alkylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.